REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:12])[CH2:11][CH2:10]1>>[Cl:8][C:7]1[C:2]([NH:12][CH:9]2[CH2:11][CH2:10]2)=[N:3][CH:4]=[CH:5][N:6]=1
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Name
|
|
Quantity
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1.013 mL
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Type
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reactant
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Smiles
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ClC1=NC=CN=C1Cl
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was partitioned between water (100 mL) and ethyl acetate (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic was dried with magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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Purification
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)NC1CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.55 mmol | |
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |